4-fluoro-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide
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Overview
Description
4-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of fluorine atoms at specific positions on the benzothiazole and benzohydrazide moieties, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 6-fluoro-1,3-benzothiazole-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
- 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
- (2-ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone
- (4S)-2-(5-fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid .
Uniqueness: 4-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-fluoro-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3OS/c15-9-3-1-8(2-4-9)13(20)18-19-14-17-11-6-5-10(16)7-12(11)21-14/h1-7H,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNCZFSNBUIVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC2=NC3=C(S2)C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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